1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide

Description

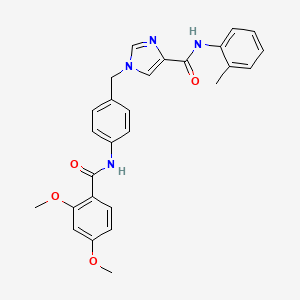

1-(4-(2,4-Dimethoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-carboxamide derivative characterized by a 2,4-dimethoxybenzamido group at the benzyl position and an o-tolyl (2-methylphenyl) substituent on the carboxamide nitrogen. Its structure combines a carboxamide pharmacophore, known for hydrogen-bonding interactions with biological targets , and methoxy groups that modulate electronic and steric properties.

Properties

IUPAC Name |

1-[[4-[(2,4-dimethoxybenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c1-18-6-4-5-7-23(18)30-27(33)24-16-31(17-28-24)15-19-8-10-20(11-9-19)29-26(32)22-13-12-21(34-2)14-25(22)35-3/h4-14,16-17H,15H2,1-3H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDNWUMQVDDCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide is a novel derivative within the imidazole class, which has garnered attention for its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings and case studies.

Antimicrobial Activity

Research indicates that compounds with imidazole scaffolds exhibit significant antimicrobial properties. In a study evaluating various benzimidazole derivatives, it was found that compounds with similar structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 62.5 μg/ml against Salmonella typhi . Although specific data on the target compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The compound may exert its effects through modulation of key cellular pathways involved in tumorigenesis. For example, certain imidazole derivatives have been identified as inhibitors of kinases involved in cancer cell proliferation . The potential for this compound to act as a kinase inhibitor remains an area for further investigation.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to the target molecule have shown promise in reducing inflammatory markers in vitro and in vivo. The ability to inhibit cytokine production has been noted in several studies involving imidazole derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for predicting the biological activity of new compounds. The presence of specific functional groups, such as methoxy and amido groups, can enhance solubility and bioavailability while also influencing receptor binding affinity. A detailed SAR analysis can help optimize the pharmacological profile of imidazole derivatives .

Case Study 1: Antimicrobial Screening

A recent study screened various benzimidazole derivatives for antimicrobial activity using broth microdilution methods. Compounds similar to our target compound displayed significant antibacterial activity against strains such as E. coli and S. aureus, with MIC values indicating strong efficacy compared to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

In a high-throughput screening assay for anticancer activity, several imidazole derivatives were tested against HL-60 leukemia cells. Some compounds exhibited promising antiproliferative effects, suggesting that our target compound may also possess similar properties .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by an imidazole ring, which is often associated with various biological activities. The presence of the dimethoxybenzamido and o-tolyl groups enhances its potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 366.40 g/mol.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain imidazole compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities with known anticancer agents .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activities. The compound has potential applications in treating infections caused by bacteria and fungi. Its efficacy can be attributed to the ability of imidazole rings to interact with microbial enzymes or disrupt cell membrane integrity .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of imidazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes, thereby providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases. This application is supported by studies that highlight the role of imidazoles in modulating inflammatory pathways .

Synthesis and Biological Evaluation

A study conducted on related imidazole derivatives demonstrated their synthesis via various chemical pathways, including cyclization reactions involving substituted aromatic aldehydes. The synthesized compounds were evaluated for their biological activities, revealing promising results against different cancer cell lines and pathogenic microorganisms .

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Imidazole Derivative A | Cyclization with aldehyde | Anticancer (IC50 = 15 µM) |

| Imidazole Derivative B | Condensation reaction | Antimicrobial (Zone of inhibition = 20 mm) |

Structure-Activity Relationship Studies

Further investigations into structure-activity relationships (SAR) have provided insights into how modifications on the imidazole ring or substituents affect biological activity. For example, variations in the benzamido group have been shown to enhance potency against specific cancer types .

Comparison with Similar Compounds

Substituent Variations on the Benzamido Group

The 2,4-dimethoxybenzamido moiety distinguishes this compound from analogs with alternative substituents:

Key Findings :

Variations in the N-Aryl Group

The o-tolyl group on the carboxamide nitrogen is compared to other aryl substituents:

Core Structure Modifications

While the target compound features an imidazole core, analogs with benzimidazole or triazole cores exhibit distinct properties:

Key Findings :

Physicochemical and Pharmacokinetic Properties

Predicted data for the target compound and analogs:

| Compound Name | Molecular Weight | Predicted pKa | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | ~500 | 12.13 | ~3.0 | 0.05 (low) |

| N-(2,4-Dimethylphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide | ~450 | 11.80 | ~3.5 | 0.02 (very low) |

| 1-{[4-(2,4-Dimethoxybenzamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide | ~528 | 12.50 | ~2.8 | 0.10 (moderate) |

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.